molecular formula C11H14N6O2 B2396240 1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 109967-22-8

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2396240
CAS RN: 109967-22-8
M. Wt: 262.273
InChI Key: UZODEPAPSDENAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as MTT, is a yellowish crystalline powder that is commonly used in scientific research. MTT is a tetrazolium salt that is used to assess cell viability and proliferation in various cell-based assays. It is a widely used reagent in biomedical research due to its ability to measure the metabolic activity of living cells.

Scientific Research Applications

Anticancer Potential

The unique structure of this compound makes it an interesting candidate for cancer research. Studies have shown that derivatives of 1,3,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibit significant anticancer activity. Researchers have investigated its mechanisms of action, including cell cycle arrest and apoptosis induction . Further exploration of its potential as an antitumor agent is warranted.

Antimicrobial Properties

1,3,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione derivatives have demonstrated antibacterial and antifungal activities. These compounds could serve as leads for developing novel antimicrobial agents. For instance, some commercially available drugs containing a similar 1,3-diazole ring exhibit antibacterial and antiprotozoal effects .

Synthetic Routes

Various synthetic routes exist for preparing imidazole derivatives. Researchers have employed strategies involving cyclization, condensation, and functional group modifications. These synthetic pathways contribute to the development of novel drugs and therapeutic agents .

properties

IUPAC Name

1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O2/c1-6-5-17-7-8(12-10(17)16(4)13-6)14(2)11(19)15(3)9(7)18/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZODEPAPSDENAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

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